N'-(benzenesulfonyl)-2-nitrobenzohydrazide
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Overview
Description
N’-(benzenesulfonyl)-2-nitrobenzohydrazide is an organic compound that belongs to the class of benzenesulfonyl derivatives This compound is characterized by the presence of a benzenesulfonyl group attached to a 2-nitrobenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(benzenesulfonyl)-2-nitrobenzohydrazide typically involves the reaction of benzenesulfonyl chloride with 2-nitrobenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of N’-(benzenesulfonyl)-2-nitrobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N’-(benzenesulfonyl)-2-nitrobenzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different hydrazine derivatives.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the benzenesulfonyl group under basic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amino and hydrazine derivatives.
Substitution: Formation of sulfonamide and sulfonate ester derivatives
Scientific Research Applications
N’-(benzenesulfonyl)-2-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit certain enzymes.
Medicine: Explored for its potential therapeutic applications in treating bacterial infections and cancer.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N’-(benzenesulfonyl)-2-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: Shares the benzenesulfonyl group but lacks the nitrobenzohydrazide moiety.
N-Fluorobenzenesulfonimide: Contains a fluorine atom instead of the nitro group.
Benzenesulfonic acid: Lacks the hydrazide moiety and is more acidic.
Uniqueness
N’-(benzenesulfonyl)-2-nitrobenzohydrazide is unique due to the presence of both the benzenesulfonyl and nitrobenzohydrazide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N'-(benzenesulfonyl)-2-nitrobenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5S/c17-13(11-8-4-5-9-12(11)16(18)19)14-15-22(20,21)10-6-2-1-3-7-10/h1-9,15H,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXRQQOLSKECES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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